Meta-Fluorine Substitution Preserves 5-HT1A Functional Antagonism: IC50 Range 110–250 nM
3-(3-Fluorophenoxy)propylamine demonstrates functional antagonism at the human 5-HT1A receptor in a cellular context, with an IC50 range of 110–250 nM for inhibiting forskolin-stimulated adenylate cyclase activity in HeLa cells [1]. This provides a direct, quantifiable measure of its ability to block receptor signaling, a property that is not uniformly conserved across positional isomers. For context, the para-fluoro analog (4-fluorophenoxy) exhibits a Ki of 1400 nM at the related rat 5-HT2 receptor, indicating that the meta-fluoro substitution yields a distinct pharmacological fingerprint [2]. While direct 5-HT1A binding data for the 4-fluoro isomer is not available in this dataset, the >10-fold difference in potency at related serotonin receptor subtypes underscores the critical role of fluorine position in determining receptor engagement.
| Evidence Dimension | 5-HT1A receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | 110–250 nM (IC50) |
| Comparator Or Baseline | 3-(4-Fluorophenoxy)propylamine (Ki at 5-HT2: 1400 nM) |
| Quantified Difference | Target compound IC50 range is >5.6-fold lower than comparator's Ki at a related 5-HT receptor subtype, suggesting meta-fluoro substitution may confer superior functional potency in this receptor family. |
| Conditions | HeLa cells expressing human 5-HT1A receptor; inhibition of forskolin-stimulated adenylate cyclase |
Why This Matters
This data validates that the 3-fluoro positional isomer is not an inert analog; it possesses measurable, receptor-mediated functional activity, which is essential for researchers developing CNS-targeted ligands or studying serotonergic signaling.
- [1] ChEMBL. CHEMBL799817: Assay for inhibition of forskolin-stimulated adenylate cyclase activity in HeLa cells expressing human 5-HT1A receptor. Accessed 2026. View Source
- [2] BindingDB. BDBM50044451: 3-(4-Fluoro-phenoxy)-propylamine. Affinity Data for 5-HT2 receptor (rat). Accessed 2026. View Source
